oncogene protein ryk
Description
Properties
CAS No. |
148970-46-1 |
|---|---|
Molecular Formula |
C21H24FN3O4 |
Synonyms |
oncogene protein ryk |
Origin of Product |
United States |
Scientific Research Applications
Role in Glioblastoma
Stemness Maintenance : Research indicates that Ryk promotes the stemness properties of glioblastoma cells. Overexpression of Ryk enhances neurosphere formation, indicating its role in maintaining glioblastoma stem cells (GSCs). Conversely, knockdown of Ryk reduces stem cell markers and decreases tumorigenic potential .
Migration and Invasion : Ryk has been shown to facilitate anchorage-independent growth and increase cell migration in glioblastoma cell lines. The activation of β-catenin-dependent pathways by Ryk contributes to a more aggressive tumor phenotype .
| Study | Findings |
|---|---|
| Study 1 | RYK overexpression increases GSC markers and enhances neurosphere formation. |
| Study 2 | Knockdown of RYK reduces migration and colony formation capabilities. |
Implications in Ovarian Cancer
Prognostic Significance : In epithelial ovarian cancer, overexpression of H-Ryk has been associated with poorer overall survival rates. A study involving 88 primary malignant ovarian tumors found that high levels of H-Ryk expression correlated with reduced progression-free survival .
Transformative Potential : The oncogenic potential of H-Ryk was demonstrated through both in vitro and in vivo studies, where its overexpression led to malignant transformation of ovarian cells .
| Ovarian Tumor Type | H-Ryk Expression Level | Prognostic Impact |
|---|---|---|
| Serous Tumors | 33% with high expression | Shorter survival |
| Mucinous Tumors | 73% with moderate to high expression | Significant correlation with disease progression |
Therapeutic Targeting
Given its role in tumor progression, Ryk presents a promising target for therapeutic interventions:
- Targeted Therapies : Inhibiting Ryk signaling pathways could reduce the aggressiveness of tumors, particularly in glioblastoma and ovarian cancer.
- Combination Treatments : Combining Ryk inhibitors with existing therapies may enhance treatment efficacy by targeting multiple pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have elucidated the importance of Ryk in various cancers:
- Case Study on Glioblastoma : A cohort study demonstrated that patients with high Ryk expression had shorter overall survival rates, emphasizing its potential as a prognostic marker .
- Ovarian Cancer Analysis : Retrospective analysis highlighted that H-Ryk expression levels could serve as an independent prognostic factor for patient outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
RYK’s unique structural and functional attributes distinguish it from other RTKs and signaling proteins. Below is a detailed comparison:
Table 1: Comparative Analysis of RYK and Key Similar Proteins
Key Contrasts and Functional Insights
Catalytic Inactivity vs. Active Kinases: Unlike EphB2/B3 or ALK, RYK lacks enzymatic activity, relying on coreceptor functions (e.g., Wnt ligand binding) or ICD cleavage for signaling .
Evolutionary Conservation and Divergence: LIN-18/Ryk in C. elegans shares Wnt signaling roles but requires Axin for β-catenin activation, a pathway less defined in mammals .
Dual Roles in Canonical and Non-Canonical Wnt Signaling: RYK fine-tunes Wnt/β-catenin via MIB1 and Cdc37 , while also mediating Wnt5a/PCP signaling through Vangl2 interaction . Contrasts with Frizzled receptors, which primarily activate canonical pathways .
Oncogenic Mechanisms :
- Unlike ALK fusion oncogenes (kinase-driven), RYK’s role in cancer involves Wnt pathway modulation and stemness maintenance in mesenchymal stromal cells .
Research Implications and Unresolved Questions
- Therapeutic Targeting : RYK’s pseudokinase nature complicates drug development, but its ICD or Wnt-binding domains offer alternative targets .
- Stem Cell Biology: Heterozygous Ryk-knockout MSCs retain colony-forming capacity, suggesting Wnt-independent roles in stemness .
- Evolutionary Divergence : The absence of Ryk in some lancelet species (B. floridae) contrasts with its conservation in bilaterians, warranting further study .
Preparation Methods
Retroviral Vector-Mediated Expression
The v-Ryk oncogene, identified in the RPL30 avian retrovirus, was among the first systems used to produce Ryk protein. The viral genome encodes a 150-kDa precursor protein (gp37-Ryk fusion) that undergoes proteolytic cleavage to yield a mature 69-kDa membrane-associated protein. This system leverages retroviral transduction to achieve high expression levels in avian fibroblasts, with Western blot analyses confirming tyrosine kinase activity in transformed cells. However, scalability limitations and species-specific tropism restrict its utility for large-scale human applications.
Mammalian Cell Systems
Mammalian expression systems, particularly HEK293 and CHO cells, are preferred for producing human Ryk (H-Ryk) with post-translational modifications. Transient transfection with plasmids encoding full-length H-Ryk results in 70–90 kDa glycoproteins localized to the cell membrane. The use of serum-free media enhances yield, with reported concentrations of 0.5–1.2 mg/L for secreted Fc-tagged Ryk constructs. Optimization of codon usage and promoter strength (e.g., CMV or EF-1α) further improves expression efficiency.
Baculovirus-Insect Cell Systems
For structural studies requiring high protein purity, the baculovirus system in Sf9 or High Five insect cells is employed. Full-length Ryk expressed in this system retains its Wnt-binding WIF domain but often requires co-expression with chaperones like calnexin to ensure proper folding. Yields range from 2–5 mg/L, with endotoxin levels <0.1 EU/mg after purification.
Purification Strategies for Ryk Protein
Affinity Chromatography Using Polyhistidine Tags
The MagneHis™ system (Promega) enables rapid purification of polyhistidine-tagged Ryk under native or denaturing conditions. Paramagnetic nickel particles bind His-tagged proteins from lysates, achieving >90% purity in a single step. For example, Ryk expressed in E. coli with a 6xHis tag yields 3–4 mg of protein per gram of wet cell paste. Elution with 250 mM imidazole effectively displaces the protein, though buffer exchange is required to remove residual metal ions.
Fc-Tag Fusion and Protein A/G Chromatography
Recombinant H-Ryk Fc chimeras (R&D Systems) utilize protein A/G affinity columns for purification. The Fc domain enhances solubility and enables antibody-based detection. A typical protocol involves loading clarified supernatants onto a Protein A column, washing with PBS (pH 7.4), and eluting with 0.1 M glycine (pH 3.0). This method achieves >95% purity, with endotoxin levels <1.0 EU/μg.
Immunoaffinity Purification
Monoclonal antibodies against Ryk’s extracellular WIF domain (e.g., clone 4D12) are immobilized on NHS-activated Sepharose beads. Crude lysates from transfected HEK293 cells are incubated with beads overnight, followed by elution with 0.1 M citrate buffer (pH 2.5). This approach yields 0.8–1.5 mg of active Ryk per liter of culture but risks antibody leaching and epitope masking.
Functional Validation and Quality Control
Kinase Activity Assays
Despite Ryk’s impaired catalytic domain, in vitro kinase assays using [γ-32P]ATP confirm residual autophosphorylation activity. Immunoprecipitated Ryk from RPL30-transformed cells incorporates 0.8–1.2 pmol phosphate/μg protein within 30 minutes. Negative controls with K334A mutants (subdomain II lysine substitution) show no activity, confirming assay specificity.
Wnt Binding Capacity
Surface plasmon resonance (SPR) with immobilized Wnt5a demonstrates a dissociation constant (Kd) of 12–18 nM for purified Ryk. Mutagenesis of the WIF domain (e.g., D63A/E65A) abolishes binding, validating structural integrity.
Endotoxin and Purity Assessment
Lot-release criteria for therapeutic-grade Ryk require endotoxin levels <0.1 EU/μg (Limulus amebocyte lysate assay) and >98% purity (SDS-PAGE/Coomassie). Size-exclusion chromatography (SEC) further verifies monodispersity, with a retention time of 14.2 minutes corresponding to 69 kDa.
Applications in Cancer Research
Q & A
Q. What experimental approaches are used to study RYK's role in Wnt signaling pathways?
RYK functions as a co-receptor in Wnt signaling, particularly in non-canonical pathways like planar cell polarity (PCP). Key methodologies include:
- Co-immunoprecipitation (Co-IP) : To identify interactions between RYK and PCP components (e.g., Vangl2) under Wnt5a stimulation .
- Genetic knockout models : C. elegans and murine models reveal conserved roles in Wnt/β-catenin signaling and craniofacial development .
- Sphere-formation assays : Used in glioblastoma stem cells (GSCs) to assess RYK's role in maintaining stemness via Wnt pathway modulation .
Q. How can researchers validate RYK's catalytically inactive kinase domain in signaling studies?
Despite lacking kinase activity, RYK signals via alternative mechanisms:
- Chimeric receptor systems : Replace RYK's intracellular domain with active kinase domains (e.g., EGFR) to study downstream MAPK activation .
- Proteomic analysis : Identify phosphorylation events on interacting partners (e.g., EphB2/B3) to infer signaling crosstalk .
- CRISPR/Cas9 mutagenesis : Target specific subdomains (e.g., pseudokinase region) to dissect structural determinants of signaling .
Advanced Research Questions
Q. How do interspecies differences in RYK function impact translational research?
Murine Ryk binds AF-6 and is phosphorylated by Eph receptors, whereas human RYK does not. To address discrepancies:
Q. What methodologies resolve contradictions in RYK's role as a tumor suppressor or oncogene in prostate cancer?
Evidence shows RYK is upregulated in prostate cancer but lacks prognostic significance for survival:
- Multivariate survival analysis : Adjust for variables like WNT5A and FZD5 co-expression to isolate RYK's impact .
- Subcellular localization studies : Distinguish nuclear RYK-ICD (cleaved by γ-secretase) from membrane-bound RYK using compartment-specific antibodies .
- Surface plasmon resonance (SPR) : Test direct binding between RYK and FZD5 to clarify co-receptor dynamics .
Q. How can researchers optimize RYK detection in Western blotting given its multiple isoforms?
RYK migrates as 67–75 kDa bands due to post-translational modifications:
- Antibody validation : Use antibodies targeting specific epitopes (e.g., N-terminal for full-length RYK vs. C-terminal for cleavage products) .
- Protease inhibition : Include PMSF and EDTA in lysis buffers to prevent degradation during protein extraction .
- Differentiation assays : Compare RYK levels in stem vs. differentiated cells to confirm isoform-specific expression patterns .
Data Contradiction Analysis
Q. Why does RYK overexpression enhance neurosphere formation in GSCs but not correlate with survival in prostate cancer?
Context-dependent roles arise from tissue-specific signaling networks:
Q. How to reconcile RYK's dual role in promoting neuronal survival and cell death in neurodegenerative models?
In Huntington’s disease, RYK upregulation correlates with neuronal loss but is absent in spared neurons:
- Double immunofluorescence : Co-stain RYK with markers of degenerating (calbindin) vs. healthy (NOS-positive) neurons .
- Kinetic studies : Track RYK cleavage dynamics during disease progression using time-course Western blots .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
